![molecular formula C17H20O10 B14810094 (1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B14810094.png)
(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its four ester groups and two ketone functionalities, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[331]nonane-1,3,5,7-tetracarboxylate typically involves a multi-step process One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, such as temperature and pressure, to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate involves its interaction with specific molecular targets. The ester and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate: A similar compound with slight variations in the substituents.
Bicyclo[3.3.1]nonane derivatives: Compounds with similar bicyclic cores but different functional groups.
Uniqueness
(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[33
This detailed article provides a comprehensive overview of (1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[331]nonane-1,3,5,7-tetracarboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H20O10 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
tetramethyl (1R,5R)-2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate |
InChI |
InChI=1S/C17H20O10/c1-24-12(20)8-5-16(14(22)26-3)7-17(10(8)18,15(23)27-4)6-9(11(16)19)13(21)25-2/h8-9H,5-7H2,1-4H3/t8?,9?,16-,17-/m1/s1 |
InChI Key |
JSXRWQPMFIVIQA-LCYRXZAJSA-N |
Isomeric SMILES |
COC(=O)C1C[C@]2(C[C@@](C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1CC2(CC(C1=O)(CC(C2=O)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14810017.png)
![3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide](/img/structure/B14810022.png)

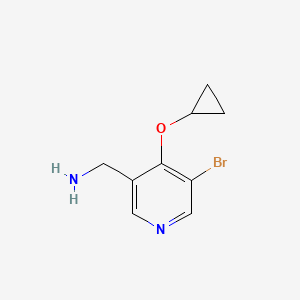
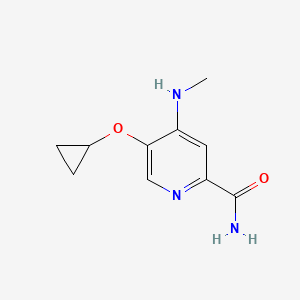
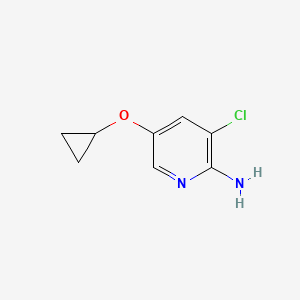

![6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14810060.png)
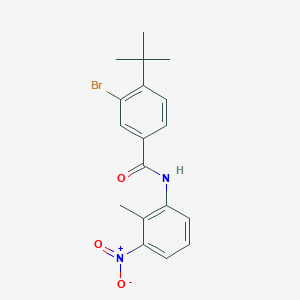
![N-(3-chlorophenyl)-3-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)benzamide](/img/structure/B14810068.png)
![N-[4-(methylcarbamoyl)phenyl]-4-(tetrahydrofuran-2-ylmethoxy)benzamide](/img/structure/B14810077.png)
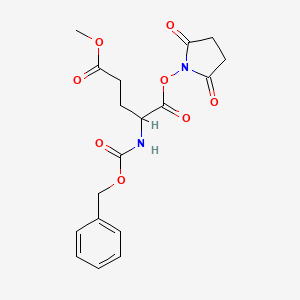

![2-fluoro-5-nitro-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B14810102.png)
